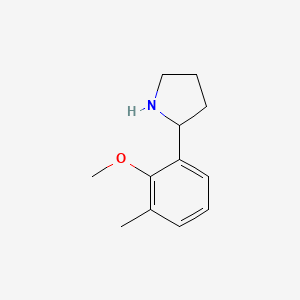

2-(2-Methoxy-3-methylphenyl)pyrrolidine

描述

2-(2-Methoxy-3-methylphenyl)pyrrolidine (CAS: 1381928-83-1) is a pyrrolidine derivative characterized by a methoxy group at the 2-position and a methyl group at the 3-position of the phenyl ring attached to the pyrrolidine scaffold. The compound’s synthesis typically involves protonation of ethoxy intermediates, followed by nucleophilic substitution and ring-opening reactions in acidic conditions, as described in analogous pyrrolidine syntheses .

Meanwhile, the methyl group at the 3-position introduces steric effects that may influence conformational stability and receptor selectivity .

属性

分子式 |

C12H17NO |

|---|---|

分子量 |

191.27 g/mol |

IUPAC 名称 |

2-(2-methoxy-3-methylphenyl)pyrrolidine |

InChI |

InChI=1S/C12H17NO/c1-9-5-3-6-10(12(9)14-2)11-7-4-8-13-11/h3,5-6,11,13H,4,7-8H2,1-2H3 |

InChI 键 |

CRQMPBRKWTVVTJ-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=CC=C1)C2CCCN2)OC |

产品来源 |

United States |

准备方法

Methodology:

Starting Material: 2-methylphenylacetate derivatives are subjected to formylation using alkyl formates (e.g., methyl formate) in the presence of bases such as sodium hydride or sodium methoxide, utilizing inert polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

Reaction Conditions: Typically performed at 0-50°C, with subsequent methylation of the enolate intermediate using methyl chloride or methyl iodide to introduce the methoxy group at the desired position.

Pyrrolidine Ring Construction via [3+2]-Cycloaddition

The pyrrolidine core can be synthesized through cycloaddition reactions involving azomethine ylides, generated in situ from aldehydes and amines, or through nucleophilic addition to suitable precursors.

Methodology:

Azomethine Ylide Generation: Reacting aldehydes with secondary amines such as sarcosine or proline in acetic acid or other polar solvents yields azomethine ylides.

Cycloaddition: The ylides undergo [3+2] cycloaddition with dipolarophiles like α,β-unsaturated carbonyl compounds, forming spiro or fused pyrrolidine derivatives with high regio- and stereoselectivity.

Data Table 2: Synthesis of Pyrrolidine Rings via Cycloaddition

Note: The stereochemistry and substitution pattern depend on the specific dipolarophile and amine used.

Coupling of Aromatic and Pyrrolidine Moieties

The aromatic precursor with methoxy and methyl groups is coupled to the pyrrolidine ring via nucleophilic substitution or Mannich-type reactions, often facilitated by catalysts or activating groups.

Methodology:

Nucleophilic Aromatic Substitution (SNAr): Activated aromatic rings bearing leaving groups (e.g., halogens) can undergo substitution with pyrrolidine derivatives under basic conditions.

Reductive Amination: Condensation of aldehyde-functionalized aromatic compounds with pyrrolidine derivatives, followed by reduction, yields the target compound.

Data Table 3: Coupling Strategies

Alternative Synthetic Routes

Catalytic Hydrogenation

- Aromatic precursors can be hydrogenated under catalytic conditions to reduce aromaticity, followed by functionalization to incorporate the pyrrolidine ring.

Research Findings and Optimization

Yield Optimization: Use of polar aprotic solvents like NMP or DMF enhances yields during formylation and methylation steps.

Reaction Temperatures: Maintaining low temperatures during initial formylation (0-25°C) prevents side reactions, while elevated temperatures (up to 80°C) facilitate cyclization and coupling steps.

Stereoselectivity: Chiral auxiliaries or catalysts can be employed to control stereochemistry in pyrrolidine ring formation, as demonstrated in recent studies.

Summary of Key Preparation Steps

化学反应分析

Types of Reactions: 2-(2-Methoxy-3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The aromatic ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride.

Major Products:

Oxidation: Formation of 2-(2-hydroxy-3-methylphenyl)pyrrolidine.

Reduction: Formation of 2-(2-methoxy-3-methylcyclohexyl)pyrrolidine.

Substitution: Formation of various substituted pyrrolidine derivatives.

科学研究应用

2-(2-Methoxy-3-methylphenyl)pyrrolidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-(2-Methoxy-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The methoxy and methyl groups contribute to the compound’s binding affinity and specificity.

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The following table compares 2-(2-Methoxy-3-methylphenyl)pyrrolidine with structurally related pyrrolidine derivatives:

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Purity | Key Properties |

|---|---|---|---|---|---|

| This compound | 1381928-83-1 | C₁₂H₁₇NO | 2-OCH₃, 3-CH₃ on phenyl ring | ≥95% | Enhanced lipophilicity, moderate polarity |

| 2-(3-Methoxyphenyl)pyrrolidine | 103861-77-4 | C₁₁H₁₅NO | 3-OCH₃ on phenyl ring | 98% | Higher solubility due to meta-OCH₃ |

| 2-(2-Methoxyphenyl)pyrrolidine | 1177352-20-3 | C₁₁H₁₅NO | 2-OCH₃ on phenyl ring | 95% | Reduced steric hindrance vs. 3-methyl |

| 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine | 301335-01-3 | C₁₃H₁₉NO | 3-OCH₃, ethyl group on pyrrolidine | 97% | Increased steric bulk, lower solubility |

Key Observations :

- Substituent Position : The position of the methoxy group (ortho vs. meta) significantly impacts electronic and steric profiles. For example, 2-(3-methoxyphenyl)pyrrolidine (meta-OCH₃) exhibits higher aqueous solubility compared to the ortho-substituted analog due to reduced intramolecular hydrogen bonding .

SAR Studies on Pyrrolidine Derivatives

Structure-activity relationship (SAR) studies highlight the critical role of substituents in modulating biological activity:

- Methoxy Group Impact : Derivatives with para-OCH₃ substituents on phenyl rings (e.g., benzylamine analogs) demonstrated superior maximum activity (80.4%) in pancreatic β-cell studies compared to ortho- or meta-substituted derivatives (58.6–69.4%) .

- Hydroxymethyl vs. Methyl : 2-(Hydroxymethyl)pyrrolidine derivatives exhibited reduced activity (44.9–57.2%) compared to methyl-substituted analogs, suggesting that hydrophobic substituents enhance target engagement .

Case Study: Anti-Trichomoniasis Activity

In a study of formamide-containing pyrrolidines, the trans-configuration of hydroxymethyl groups on the pyrrolidine ring (as seen in analogs like 3,4-bis[2-(hydroxymethyl)pyrrolidine]) was critical for binding to RNA polymerase inhibitors. However, the target compound’s methyl group may reduce hydrogen-bonding capacity compared to hydroxymethyl derivatives .

生物活性

2-(2-Methoxy-3-methylphenyl)pyrrolidine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring substituted at the second position with a 2-methoxy-3-methylphenyl group, which significantly influences its chemical and biological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Research indicates that this compound may interact with specific molecular targets, acting as either an inhibitor or activator for certain enzymes and receptors. Its structural characteristics suggest that it could modulate various biological processes, potentially leading to significant anticancer effects by inhibiting cell proliferation.

Interaction with Biological Targets

Studies have shown that this compound may influence several signaling pathways by modulating enzyme activity. The methoxy group contributes unique electronic properties that could affect its reactivity and interaction with biological targets, enhancing its pharmacological potential.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various contexts:

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by interfering with specific signaling pathways.

- Antimicrobial Properties: Similar compounds in the pyrrolidine class have demonstrated antibacterial activity, indicating potential for this compound in treating infections.

- Enzyme Inhibition: The compound may act on specific enzymes, potentially offering therapeutic benefits in conditions where enzyme modulation is desirable.

Research Findings and Case Studies

A review of current literature reveals several key findings regarding the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Methoxy-3-methylphenyl)pyrrolidine, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling a substituted phenyl precursor (e.g., 2-methoxy-3-methylbenzaldehyde) with a pyrrolidine scaffold. Key steps include nucleophilic substitution or reductive amination. For example, and highlight analogous protocols using hydroxybenzaldehyde derivatives and chiral resolution techniques. Reaction parameters like solvent polarity (e.g., THF vs. DMF), temperature (0–80°C), and catalysts (e.g., Pd for cross-coupling) critically affect regioselectivity and yield .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) resolves substituent positions on the pyrrolidine and phenyl rings. Mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₂H₁₇NO: MW 191.27 g/mol, per ). Infrared (IR) spectroscopy identifies functional groups (e.g., C-O stretch at ~1250 cm⁻¹ for methoxy). High-performance liquid chromatography (HPLC) with chiral columns validates enantiopurity if stereocenters are present .

Q. How does the methoxy-methyl substitution on the phenyl ring influence the compound’s physicochemical properties?

- Methodology : The 2-methoxy-3-methyl groups enhance lipophilicity (logP ~2.5, calculated via ChemDraw) and steric bulk, affecting solubility and crystal packing. Comparative studies with analogs (e.g., 4-methoxy or unsubstituted phenyl) using DSC/TGA reveal melting point variations (ΔTm ~20–30°C). and note similar substituent effects in related pyrrolidines, where electron-donating groups stabilize aromatic interactions .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what are the implications for biological activity?

- Methodology : Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., BINAP-Ru complexes) achieves enantioselectivity. For example, and demonstrate that (S)-enantiomers of similar pyrrolidines exhibit higher receptor binding affinity (Ki < 100 nM vs. >1 µM for (R)-forms). Resolution via chiral HPLC (e.g., Chiralpak IA column) separates diastereomers, validated by circular dichroism (CD) .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., GPCRs or enzymes)?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) model binding to targets like dopamine receptors. and suggest the pyrrolidine nitrogen forms hydrogen bonds with Asp113 in D2 receptors, while the methoxy group stabilizes π-π stacking with Phe338. Free energy calculations (MM-PBSA) quantify binding affinities, correlating with in vitro assays .

Q. How do contradictory reports on biological activity (e.g., IC₅₀ variability) arise, and how can they be resolved?

- Methodology : Discrepancies often stem from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Meta-analysis of datasets (e.g., PubChem AID 1259361) and standardized protocols (e.g., fixed incubation times) reduce noise. and emphasize reagent purity (>95%, HPLC) and control experiments (e.g., vehicle-only groups) to isolate compound-specific effects .

Q. What strategies optimize metabolic stability without compromising target engagement?

- Methodology : Introducing electron-withdrawing groups (e.g., fluorine) at para positions or methyl groups to block CYP450 oxidation sites. and show trifluoromethyl analogs increase half-lives (t₁/₂ > 2 hrs in liver microsomes vs. <0.5 hrs for parent compounds). Parallel artificial membrane permeability assays (PAMPA) guide logD adjustments (~1–3) to balance absorption and clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。